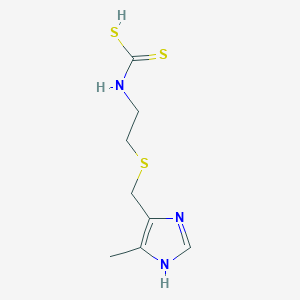
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid
Übersicht
Beschreibung
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is an organic compound that features a unique structure combining an imidazole ring with a carbamodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid typically involves the reaction of 5-methyl-1H-imidazole-4-methanol with a thiol-containing reagent under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products . The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur-containing moiety can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cimetidine Impurity B: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate.
Imidazole Derivatives: Various imidazole-containing compounds with similar structures and properties.
Uniqueness
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is unique due to its combination of an imidazole ring and a carbamodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
55317-80-1 |
|---|---|
Molekularformel |
C8H13N3S3 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylcarbamodithioic acid |
InChI |
InChI=1S/C8H13N3S3/c1-6-7(11-5-10-6)4-14-3-2-9-8(12)13/h5H,2-4H2,1H3,(H,10,11)(H2,9,12,13) |
InChI-Schlüssel |
DJFNUVQFNPDLFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCNC(=S)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














